molecular formula C10H12O2S B083048 3-[(4-Methylphenyl)thio]propionic acid CAS No. 13739-35-0

3-[(4-Methylphenyl)thio]propionic acid

Cat. No.: B083048
CAS No.: 13739-35-0
M. Wt: 196.27 g/mol
InChI Key: ZRYGVBRPRKRFHJ-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)thio]propionic acid is an organic compound with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol . It is also known by its synonym, 3-(p-Tolylthio)propionic acid . This compound features a propionic acid moiety attached to a 4-methylphenylthio group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)thio]propionic acid typically involves the reaction of 4-methylthiophenol with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic addition of the thiol group to the acrylonitrile .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)thio]propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Methylphenyl)thio]propionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)thio]propionic acid involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methylphenyl)thio]propionic acid is unique due to the presence of the 4-methylphenylthio group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

3-(4-methylphenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-8-2-4-9(5-3-8)13-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYGVBRPRKRFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160170
Record name 3-((4-Methylphenyl)thio)propionic acid
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Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13739-35-0
Record name 3-[(4-Methylphenyl)thio]propanoic acid
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Record name 3-((4-Methylphenyl)thio)propionic acid
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Record name 13739-35-0
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Record name 3-((4-Methylphenyl)thio)propionic acid
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Record name 3-[(4-methylphenyl)thio]propionic acid
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Record name 3-((4-METHYLPHENYL)THIO)PROPIONIC ACID
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Synthesis routes and methods

Procedure details

With caution 210 g (1.5 moles) of 4-methylthio-phenol and 120 g (3.0 moles) of sodium hydroxide in 200 ml of water was slowly added to 163 g (1.51 mole) of 3-chloropropionic acid. The mixture was heated to reflux for 20 hours. After reflux the unreacted 4-methylthiophenol was removed by distillation and the hot reaction mixture poured with stirring onto ice and concentrated hydrochloric acid. The slurry was filtered and collected on a buchner funnel. The wet mass was added to a solution of 300 ml of 1% sodium hydroxide solution and 300 ml of ethyl acetate. The resulting mixture was poured into a one liter separatory funnel, and after extraction with 1% sodium hydroxide, the aqueous layer was drawn off. The organic layer was extracted a second and third time with 1% sodium hydroxide. The extracts were added to a two liter separatory funnel, acidified with concentrated hydrochloric acid after the ethyl acetate was layered on. The organic extract was collected and dried over anhydrous Na2SO4, and two heaping teaspoons of activated charcoal were added to the yellow solution. Filtering removed insolubles and the resulting light yellow solution was reduced to a white sticky solid using a rotary evaporator at 65° C. and reduced pressure. Recrystallization from hot benzene yields white needles of 3-(4-methylthiophenoxy)-propionic acid with a melting point of 129°-131° C. (uncorrected).
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
163 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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